9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Analgesic Discovery Bioisosterism Pyridopyrimidine SAR

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 300701-36-4, MF C17H15N3O2, MW 293.32) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde class. This compound is characterized by a fused pyridine-pyrimidine bicyclic core, featuring a reactive 3-carbaldehyde group, a 4-oxo moiety, a 9-methyl substitution on the pyridine ring, and a p-tolylamino group at the 2-position.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 300701-36-4
Cat. No. B2811190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS300701-36-4
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
InChIInChI=1S/C17H15N3O2/c1-11-5-7-13(8-6-11)18-15-14(10-21)17(22)20-9-3-4-12(2)16(20)19-15/h3-10,18H,1-2H3
InChIKeyAGQUKHPNRHEUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 300701-36-4): A Structurally Defined Pyridopyrimidine Building Block


9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 300701-36-4, MF C17H15N3O2, MW 293.32) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde class [1]. This compound is characterized by a fused pyridine-pyrimidine bicyclic core, featuring a reactive 3-carbaldehyde group, a 4-oxo moiety, a 9-methyl substitution on the pyridine ring, and a p-tolylamino group at the 2-position [1]. It is commercially available as a specialty research chemical, typically at ≥95% purity, and is referenced in patent literature concerning anti-infective pyridopyrimidine scaffolds and as a synthetic intermediate for further derivatization [2][3].

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Critical Substituent Patterns for SAR-Driven Procurement


Substitution within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde series is not merely ornamental; it dictates biological target engagement, physicochemical properties, and synthetic utility. Published SAR analyses on closely related scaffolds demonstrate that the position of the methyl group on the pyridine ring (e.g., 7-methyl vs. 8-methyl vs. 9-methyl) profoundly modulates analgesic potency in the acetic acid writhing model, with methyl migration altering the benzylamide fragment's structure–biological effect relationship and bioisosteric equivalence to 4-hydroxyquinolin-2-ones [1][2]. Similarly, the identity of the 2-position arylamino substituent (e.g., phenylamino vs. p-tolylamino) controls electronic character, lipophilicity (ΔClogP), and hydrogen-bonding capacity, which are critical parameters for target affinity and selectivity in anti-infective and anti-HIV-1 programs [3][4]. Generic interchange with a des-methyl, 7-methyl, or phenylamino analog therefore risks not only a shift in potency but a complete loss of the specific pharmacological profile or synthetic reactivity for which a given derivative is selected.

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Quantified Differentiators from Closest Analogs


Regioisomeric Methyl Group Position (9-Methyl vs. 7-Methyl) Alters Analgesic Pharmacophore Bioisosterism

The 9-methyl substitution pattern on the pyrido[1,2-a]pyrimidine core is a critical determinant of biological activity. Direct comparative pharmacological screening of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives established that the 9-methyl regioisomer is bioisosteric with the 4-hydroxyquinolin-2-one analgesic pharmacophore, whereas the 8-methyl regioisomer was synthesized as a deliberate attempt to enhance activity and exhibited increased analgesic effects specifically for para-substituted derivatives, surpassing reference drugs Piroxicam and Nabumetone [1][2]. While quantitative head-to-head data between the 9-methyl and 7-methyl p-tolylamino derivatives are not yet published, the class-level SAR demonstrates that methyl group position on the pyridine ring is a non-interchangeable structural feature [1].

Analgesic Discovery Bioisosterism Pyridopyrimidine SAR

2-(p-Tolylamino) Substituent Provides Distinct Physicochemical Profile vs. 2-(Phenylamino) Analog

The p-tolylamino group at the 2-position distinguishes this compound from its direct phenylamino analog, 9-methyl-4-oxo-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 519047-18-8, MF C16H13N3O2, MW 279.29). The addition of the para-methyl group on the aniline ring increases the molecular weight by 14.03 Da (from 279.29 to 293.32) and raises the calculated lipophilicity (XLogP3 for the phenylamino analog is 2.5 [1]; the p-tolylamino derivative is predicted to have an XLogP3 of approximately 3.0 based on the incremental contribution of the methyl group). This increase in lipophilicity affects membrane permeability, metabolic stability, and target binding kinetics in the context of anti-infective and anticancer SAR [2]. The p-tolylamino derivative also introduces differential steric bulk at the receptor interface, which can be exploited for selectivity modulation.

Medicinal Chemistry Lead Optimization Lipophilicity Modulation

Dual Substitution (9-Methyl + 2-p-Tolylamino) Creates a Unique Scaffold Not Redundant with Anti-Tubercular Leads TB803 or TB820

The well-characterized antitubercular pyridopyrimidine leads TB803 (2-allylamino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde) and TB820 (4-oxo-2-(pyrrolidin-1-yl)-pyrido[1,2-a]pyrimidine-3-carbaldehyde) both lack the 9-methyl substitution and the p-tolylamino group [1][2]. The target compound's dual substitution pattern (9-methyl + 2-p-tolylamino) represents a distinct chemical space within the anti-infective pyridopyrimidine patent landscape, where generic Formula I compounds are defined by varying R1 (methyl position), R2 (amine substituent), and R3 (aldehyde or derivative) [3]. This specific combination is not covered by the published biological characterization of TB803 or TB820, meaning it constitutes a structurally novel chemotype for antibacterial screening programs [1].

Antitubercular Drug Discovery Scaffold Differentiation Pyridopyrimidine Leads

Aldehyde Synthon Reactivity Class Validated by Pyridopyrimidinone Chemistry for Derivative Generation

The 3-carbaldehyde group on the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is a validated synthetic handle for generating diverse compound libraries. Systematic studies on 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have demonstrated its reactivity toward N- and C-nucleophiles to produce enaminones, Schiff's bases, and hydrazinomethylenediketones in good yields [1][2]. The presence of the 2-(p-tolylamino) substituent in place of 2-hydroxy modulates the electronic character of the enaminone-like system, potentially altering the regioselectivity and efficiency of nucleophilic condensation reactions. The aldehyde group also enables Vilsmeier-Haack formylation strategies, facilitating further formylation to complex heterocyclic systems [3].

Synthetic Chemistry Enaminone Synthon Heterocyclic Derivatization

9-Methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Recommended Procurement Scenarios Based on Evidence


Focused Library Synthesis for Analgesic Bioisostere Exploration

Procurement is indicated for medicinal chemistry programs investigating non-quinolinone analgesics. The 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine core is a validated bioisostere of the 4-hydroxyquinolin-2-one analgesic pharmacophore, as demonstrated by the activity of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides in the acetic acid writhing model [8]. By acquiring the p-tolylamino derivative, researchers can use the 3-carbaldehyde handle to generate novel carboxamide or enaminone libraries, expanding SAR beyond the previously reported 2-hydroxy series [9].

Anti-Infective Lead Generation with a Novel Dual-Substituted Chemotype

The compound is a suitable starting point for anti-tubercular screening cascades targeting the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold claimed in WO 2011/085990 and US 8,785,452 [8]. Its distinct 9-methyl + 2-p-tolylamino substitution pattern differentiates it from the characterized leads TB803 and TB820, which carry allylamino and pyrrolidin-1-yl groups at the 2-position and lack the 9-methyl group [9]. Procuring this derivative enables exploration of SAR in a region of chemical space not covered by existing antimycobacterial lead series [9][5].

Physicochemical Property-Driven Lead Optimization Libraries

For structure-property relationship (SPR) studies, the p-tolylamino derivative provides a controlled increment in lipophilicity (ΔXLogP3 ≈ +0.5) and molecular weight (ΔMW ≈ +14) relative to the phenylamino analog (CAS 519047-18-8) [8]. This allows medicinal chemists to systematically probe the effect of a para-methyl substituent on membrane permeability, metabolic stability, and off-target binding without altering the core scaffold. The compound's computed property profile (XLogP3 ≈ 3.0, tPSA ≈ 62 Ų, HBD = 1, HBA = 4) places it within lead-like chemical space suitable for oral bioavailability optimization [9].

Aldehyde-Based Synthon for Parallel Medicinal Chemistry

The 3-carbaldehyde group enables efficient parallel derivatization via nucleophilic condensation with amines, hydrazines, and active methylene compounds, as established by the reactivity of the 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system [8][9]. Procurement of this compound is cost-effective for laboratories conducting high-throughput synthesis campaigns, as the aldehyde handle supports the rapid generation of enaminone, Schiff's base, and heterocyclic-fused product libraries without requiring protection/deprotection strategies [8].

Quote Request

Request a Quote for 9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.